1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopropylethan-1-one
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Overview
Description
1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopropylethan-1-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a cyclopropyl group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
The synthesis of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopropylethan-1-one involves multiple steps, typically starting with the bromination of pyrimidine. The brominated pyrimidine is then reacted with piperidine under specific conditions to form the intermediate compound. This intermediate is further reacted with cyclopropyl ethyl ketone to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reactions .
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopropylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromopyrimidine moiety.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopropylethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: The compound’s potential therapeutic properties are being investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopropylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to modulation of their activity. The piperidine ring and cyclopropyl group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopropylethan-1-one include:
1-(5-Bromopyrimidin-2-yl)piperidin-4-one: This compound shares the bromopyrimidine and piperidine moieties but lacks the cyclopropyl group, resulting in different chemical properties and applications.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound features a bromopyridine ring instead of a bromopyrimidine ring, leading to variations in reactivity and biological activity.
tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate: This compound has a similar structure but includes a tert-butyl ester group, which affects its solubility and stability.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopropylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c15-11-8-16-14(17-9-11)20-12-3-5-18(6-4-12)13(19)7-10-1-2-10/h8-10,12H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVDJMDAVUSXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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